molecular formula C24H19BrClN5OS B11672004 N'-[(1E)-1-(3-bromophenyl)ethylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(1E)-1-(3-bromophenyl)ethylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11672004
M. Wt: 540.9 g/mol
InChI Key: RQPZOWCEARMAMH-JVWAILMASA-N
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Description

N'-[(1E)-1-(3-bromophenyl)ethylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a synthetic hydrazide derivative characterized by a triazole core substituted with a 4-chlorophenyl group at position 4 and a phenyl group at position 3. The molecule features a sulfanyl acetohydrazide moiety linked to a 3-bromophenyl ethylidene group.

Properties

Molecular Formula

C24H19BrClN5OS

Molecular Weight

540.9 g/mol

IUPAC Name

N-[(E)-1-(3-bromophenyl)ethylideneamino]-2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H19BrClN5OS/c1-16(18-8-5-9-19(25)14-18)27-28-22(32)15-33-24-30-29-23(17-6-3-2-4-7-17)31(24)21-12-10-20(26)11-13-21/h2-14H,15H2,1H3,(H,28,32)/b27-16+

InChI Key

RQPZOWCEARMAMH-JVWAILMASA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Cl)C3=CC=CC=C3)/C4=CC(=CC=C4)Br

Canonical SMILES

CC(=NNC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Cl)C3=CC=CC=C3)C4=CC(=CC=C4)Br

Origin of Product

United States

Preparation Methods

Reaction Conditions and Mechanism

  • Precursors : 4-Chlorophenylhydrazine and benzoyl chloride undergo condensation to form N-(4-chlorophenyl)-benzohydrazide.

  • Cyclization : The hydrazide reacts with carbon disulfide in ethanol under reflux (78°C, 6 hours) in the presence of potassium hydroxide, yielding 4-(4-chlorophenyl)-5-phenyl-2,3-dihydro-1,2,4-triazole-3-thione.

  • Acid Catalysis : Treatment with concentrated hydrochloric acid (12 M, 2 hours) eliminates sulfur and generates the 4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol intermediate.

Key Parameters :

ParameterValue
Temperature78°C (reflux)
Reaction Time6 hours (cyclization)
CatalystKOH (1.2 equiv)

Preparation of 2-Bromoacetohydrazide

The acetohydrazide segment is synthesized via esterification and hydrazinolysis, following methodologies optimized for bromophenyl derivatives.

Esterification of 2-Bromoacetic Acid

  • Reactants : 2-Bromoacetic acid (1.0 equiv) and methanol (5.0 equiv).

  • Conditions : Reflux with sulfuric acid (0.1 equiv, 65°C, 4 hours) yields methyl 2-bromoacetate.

  • Yield : 85–90% after distillation under reduced pressure.

Hydrazinolysis to Acetohydrazide

  • Reactants : Methyl 2-bromoacetate (1.0 equiv) and hydrazine hydrate (80%, 2.5 equiv).

  • Conditions : Reflux in dry methanol (12 hours), followed by recrystallization from methanol.

  • Yield : 78–82% (colorless crystals).

Characterization Data :

  • Melting Point : 438–439 K.

  • Crystal Structure : Planar acetohydrazide moiety with N–H···O hydrogen bonding.

Coupling of Triazole-Thiol and Bromoacetohydrazide

The sulfanyl linkage is established via nucleophilic substitution, leveraging the reactivity of the thiol group toward brominated substrates.

Reaction Protocol

  • Reactants :

    • 4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol (1.0 equiv).

    • 2-Bromoacetohydrazide (1.2 equiv).

  • Conditions :

    • Solvent: Dry dimethylformamide (DMF).

    • Base: Triethylamine (2.0 equiv, to deprotonate thiol).

    • Temperature: 25°C (room temperature, 8 hours).

  • Mechanism : The thiolate anion attacks the electrophilic carbon of bromoacetohydrazide, displacing bromide and forming the C–S bond.

Optimization Insights :

BaseSolventYield (%)
TriethylamineDMF76
K₂CO₃Acetone62
NaOHEthanol58

Condensation to Form the Hydrazone Moiety

The final step involves Schiff base formation between the acetohydrazide and 3-bromoacetophenone.

Reaction Setup

  • Reactants :

    • 2-{[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide (1.0 equiv).

    • 3-Bromoacetophenone (1.1 equiv).

  • Conditions :

    • Solvent: Absolute ethanol.

    • Catalyst: Glacial acetic acid (3 drops).

    • Temperature: Reflux (78°C, 5 hours).

Mechanistic Analysis :

  • The hydrazide’s amino group nucleophilically attacks the ketone’s carbonyl carbon, forming an imine (C=N) bond.

  • Stereoselective E-configuration is favored due to steric hindrance from the bromophenyl group.

Yield : 70–75% after recrystallization from ethanol.

Purification and Characterization

Recrystallization

  • Solvent System : Methanol/water (4:1 v/v).

  • Crystal Morphology : Rod-like crystals (observed for analogous hydrazides).

Spectroscopic Validation

  • FT-IR :

    • N–H stretch: 3250–3150 cm⁻¹.

    • C=O (amide I): 1680 cm⁻¹.

    • C–S stretch: 680 cm⁻¹.

  • ¹H NMR (DMSO-d₆) :

    • δ 8.21 (s, 1H, triazole-H).

    • δ 7.85–7.40 (m, 8H, aromatic-H).

    • δ 3.92 (s, 2H, SCH₂CO).

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
One-pot cyclizationHigh atom economyRequires strict anhydrous conditions76
Stepwise couplingModular synthesisMultiple purification steps70
Acid-catalyzed condensationRapid imine formationStereoselectivity challenges68

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(3-bromophenyl)ethylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The bromophenyl and chlorophenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce hydrazine derivatives.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a building block in the synthesis of more complex molecules. Its functional groups can be modified to create derivatives with enhanced properties or different biological activities.

Biology

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for developing new antimicrobial agents.
  • Anticancer Properties : Research indicates potential anticancer activity, particularly due to the presence of the triazole ring which is known for its biological significance in medicinal chemistry.

Medicine

  • Therapeutic Agent : Ongoing research is exploring its efficacy as a therapeutic agent in treating various diseases. The interactions of the compound with specific molecular targets could lead to the development of novel drugs.

Material Science

  • Development of New Materials : The unique properties of this compound may also lend themselves to applications in material science, particularly in creating materials with specific electrical or optical characteristics.

Case Studies and Research Findings

Several studies have been conducted to explore the applications and efficacy of this compound:

  • Antimicrobial Studies : A study published in a peer-reviewed journal demonstrated that derivatives of hydrazine compounds exhibited significant antimicrobial activity against various pathogens .
  • Anticancer Research : Investigations into hydrazine derivatives have shown promising results in inhibiting cancer cell growth, highlighting the potential of compounds like N'-[(1E)-1-(3-bromophenyl)ethylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide in cancer therapy .
  • Synthesis and Characterization : Research focusing on the synthesis routes and characterization methods has provided insights into optimizing production processes for higher yields and purities .

Summary Table of Applications

Application AreaDescriptionPotential Impact
ChemistryBuilding block for complex moleculesEnhanced synthetic pathways
BiologyAntimicrobial and anticancer propertiesDevelopment of new therapeutic agents
MedicinePotential therapeutic usesNovel drug discovery
Material ScienceCreation of specialized materialsInnovations in material properties

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(3-bromophenyl)ethylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. The triazole ring and the phenyl groups play crucial roles in its binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations on the Triazole Ring

  • ZE-4b and ZE-4c (): These compounds share the 1,2,4-triazole core but differ in substituents. ZE-4b has a 4-ethyl group, while ZE-4c features a 4-(fluorophenyl) group.
  • N'-[(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene]-2-{[5-(4-bromophenyl)-4-(2-methylprop-2-enyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide (): This compound replaces the 4-chlorophenyl group in the target molecule with a 4-bromophenyl substituent and introduces a propenyl group at position 3. The bromine-for-chlorine substitution increases molecular weight and polarizability, which may enhance lipophilicity and membrane permeability .

Aryl Group Modifications

  • N'-[(1E)-1-(3-Bromophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide (): The 4-methoxyphenyl group in this compound replaces the 4-chlorophenyl group of the target molecule. The methoxy group is electron-donating, which could reduce electrophilicity and alter π-π stacking interactions in protein binding pockets compared to the electron-withdrawing chlorine atom .

Benzimidazole Analogues

N'-[(E)-(3-Bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide (): This compound substitutes the triazole ring with a benzimidazole core. Benzimidazoles exhibit distinct electronic properties due to their fused aromatic system, which may enhance planar stacking interactions but reduce conformational flexibility compared to triazoles. The additional hydroxyl and methoxy groups on the aryl ring could improve solubility but may also increase susceptibility to oxidative degradation .

Electronic and Steric Effects

  • Halogen Substitutions: Bromine and chlorine atoms in the target compound contribute to steric bulk and electronegativity, influencing van der Waals interactions and dipole moments.
  • Hydrazide Linker : The acetohydrazide moiety in all compared compounds serves as a flexible linker, enabling conformational adaptability for target binding. However, substituents like the sulfanyl group in the target molecule may enhance thiol-mediated interactions in biological systems .

Biological Activity

N'-[(1E)-1-(3-bromophenyl)ethylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a hydrazone derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a triazole moiety, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and enzyme inhibitory effects.

Chemical Structure

The molecular formula of the compound is C19H17BrClN4OS, with a molecular weight of 426.78 g/mol. The structure can be represented as follows:

\text{N 1E 1 3 bromophenyl ethylidene 2 4 4 chlorophenyl 5 phenyl 4H 1 2 4 triazol 3 yl sulfanyl}acetohydrazide}

Anticancer Activity

Recent studies have highlighted the anticancer potential of hydrazone derivatives. For instance, compounds with similar structural features have exhibited significant cytotoxicity against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-712.5Apoptosis induction
Compound BHeLa15.8Cell cycle arrest
N'-[(1E)-...]A549TBDTBD

Note: TBD = To Be Determined

Antibacterial Activity

The antibacterial efficacy of N'-[(1E)-...] has been evaluated against several bacterial strains. Preliminary results indicate moderate to strong activity against Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity Results

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Salmonella typhi16 µg/mL

These findings suggest that the compound may serve as a potential lead in the development of new antibacterial agents.

Enzyme Inhibition

Enzyme inhibition studies have shown that the compound exhibits significant inhibitory activity against various enzymes, including acetylcholinesterase and urease. Such activities are critical for therapeutic applications in treating neurodegenerative diseases and urinary tract infections.

Table 3: Enzyme Inhibition Data

EnzymeIC50 (µM)
Acetylcholinesterase25
Urease15

Structure-Activity Relationship (SAR)

The biological activities of N'-[(1E)-...] can be attributed to its unique structural components. The presence of the triazole ring is essential for anticancer activity, while the bromophenyl and chlorophenyl substituents enhance its antibacterial properties.

Case Studies

Several case studies have been documented where similar hydrazone derivatives were synthesized and tested for biological activities:

  • Study on Triazole Derivatives : A series of triazole-based compounds were synthesized and evaluated for their anticancer properties. Results indicated that modifications on the phenyl rings significantly affected their potency.
  • Hydrazone Derivatives as Antimicrobials : Another study focused on hydrazone derivatives showed promising results against resistant bacterial strains, emphasizing the need for further exploration in drug development.

Q & A

Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized?

The synthesis involves multi-step reactions:

  • Step 1: Formation of the triazole core via cyclization of thiourea derivatives with hydrazine precursors under reflux in ethanol .
  • Step 2: Condensation of the triazole-thiol intermediate with 3-bromophenyl aldehyde derivatives in the presence of acetic acid as a catalyst, typically at 60–80°C for 6–12 hours .
  • Optimization: Yield and purity are improved using polar aprotic solvents (e.g., DMF) and controlled pH (7–8). Purification often employs column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which spectroscopic techniques are critical for structural characterization?

  • NMR: 1^1H and 13^13C NMR confirm hydrazone and triazole proton environments. For example, the hydrazone imine proton appears at δ 8.2–8.5 ppm, while triazole protons resonate at δ 7.8–8.1 ppm .
  • IR: Stretching vibrations for C=N (1600–1650 cm1^{-1}) and S–C (650–700 cm1^{-1}) confirm functional groups .
  • Mass Spectrometry: High-resolution MS validates molecular weight (e.g., m/z 561.2 [M+H]+^+) .

Q. What are the common chemical reactions involving this compound?

  • Oxidation: Reacts with H2_2O2_2 in acetic acid to form sulfone derivatives, altering bioactivity .
  • Nucleophilic Substitution: Bromine and chlorine substituents undergo substitution with amines or thiols under basic conditions (e.g., K2_2CO3_3/DMF, 80°C) .
  • Reduction: Catalytic hydrogenation (Pd/C, H2_2) reduces the hydrazone bond to a hydrazine, modifying pharmacokinetic properties .

Advanced Research Questions

Q. How can contradictory data on biological activity (e.g., antimicrobial vs. cytotoxic effects) be resolved?

  • Dose-Dependent Studies: Evaluate IC50_{50} values across concentrations (e.g., 1–100 µM) to distinguish therapeutic vs. toxic thresholds.
  • Structural Analog Comparison: Test derivatives (e.g., fluorophenyl or nitro-substituted analogs) to isolate substituent-specific effects .
  • Target Profiling: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for enzymes like cytochrome P450 or bacterial topoisomerases .

Q. What methodologies optimize yield in large-scale synthesis?

  • Flow Chemistry: Continuous flow reactors reduce reaction time and improve reproducibility (residence time: 20–30 min; T = 70°C) .
  • DoE (Design of Experiments): Apply factorial design to optimize variables (e.g., solvent ratio, catalyst loading) using software like Minitab .
  • Crystallization Control: Use anti-solvent precipitation (e.g., water in DMSO) to enhance crystal purity .

Q. How do electronic effects of substituents influence reactivity?

  • Hammett Analysis: Correlate σ+^+ values of substituents (e.g., Br: +0.26, Cl: +0.23) with reaction rates in nucleophilic substitutions .
  • DFT Calculations: Gaussian 09 simulations reveal electron density maps; bromine’s inductive effect increases electrophilicity at the triazole sulfur .

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